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on the Electronic Structure, Properties, and Reactivity of the CNO~ Anion.

Introduction

The fulminate ion (CNO™) is a small, linear triatomic anion renowned for its instability and the
explosive nature of its salts, such as mercury(ll) fulminate and silver fulminate.[1] It stands in
stark contrast to its stable isomer, the cyanate ion (OCN~), with which it shares the same
elemental composition but vastly different properties. This dramatic difference in stability and
reactivity, stemming from the arrangement of its constituent atoms, makes the fulminate ion a
compelling subject for quantum chemical investigation. Theoretical studies provide invaluable
insights into the electronic structure, bonding, and potential energy surfaces that govern its
behavior, complementing experimental data which can be challenging to obtain due to the ion's
hazardous nature.

This technical guide provides a comprehensive overview of the quantum chemical studies of
the fulminate ion, focusing on its electronic structure, geometric and spectroscopic properties,
and its isomerization to the more stable cyanate form.

Electronic Structure and Bonding

The inherent instability of the fulminate ion can be largely explained by its electronic structure.
Unlike the cyanate ion, where the central carbon atom forms stable bonds with its neighbors,
the fulminate ion features a central nitrogen atom.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1208216?utm_src=pdf-interest
https://www.benchchem.com/product/b1208216?utm_src=pdf-body
https://www.benchchem.com/product/b1208216?utm_src=pdf-body
https://www.benchchem.com/product/b1208216?utm_src=pdf-body
https://pubs.aip.org/aip/jcp/article/143/20/204704/193211/Structural-electronic-and-optical-properties-of
https://www.benchchem.com/product/b1208216?utm_src=pdf-body
https://www.benchchem.com/product/b1208216?utm_src=pdf-body
https://www.benchchem.com/product/b1208216?utm_src=pdf-body
https://www.benchchem.com/product/b1208216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Lewis Structures and Formal Charges:

The most common Lewis structure representation for the fulminate ion is [C=N*-O~]. This
structure, while satisfying the octet rule for all atoms, results in a positive formal charge on the
nitrogen atom and a negative formal charge on the oxygen atom. An alternative resonance
structure, [TC=N*=0], places a negative formal charge on the carbon atom. The presence of
significant formal charges, and particularly a positive charge on the relatively electronegative
nitrogen atom, contributes to the high energy and low stability of the ion. In contrast, the most
stable resonance structure for the cyanate ion ([N=C-O~]) places the negative charge on the
most electronegative atom, oxygen, without unfavorable formal charges on the other atoms.

Molecular Orbital Theory and Hybridization:

From a molecular orbital perspective, the linear geometry of the fulminate ion arises from sp
hybridization of the central nitrogen atom and the carbon atom.[2] The bonding can be
described by a combination of ¢ and 1T molecular orbitals. The high reactivity of the fulminate
ion is also attributed to its electronic makeup, which has been described as having significant
multireference character. This means that its ground electronic state cannot be adequately
described by a single electron configuration (determinant), posing a challenge for certain
guantum chemical methods and necessitating the use of more advanced multireference
techniques for accurate calculations.

Computational Methodologies

A variety of quantum chemical methods have been employed to study the fulminate ion,
ranging from ab initio wavefunction-based methods to Density Functional Theory (DFT). The
choice of method and basis set is crucial for obtaining accurate predictions of its properties.

Experimental Protocols: A Typical Quantum Chemical Calculation Workflow

The theoretical investigation of the fulminate ion, like any molecule, follows a systematic
protocol. The primary steps involve:

o Geometry Optimization: This is the process of finding the arrangement of atoms that
corresponds to the minimum energy on the potential energy surface. It begins with an initial
guess for the molecular geometry. The forces on each atom are then calculated, and the
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atoms are moved in a direction that lowers the total energy. This iterative process continues
until the forces on all atoms are negligible and the energy has converged to a minimum.

Frequency Calculation: Once the optimized geometry is found, a frequency calculation is
typically performed. This involves calculating the second derivatives of the energy with
respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the
harmonic vibrational frequencies. A key outcome of this step is the confirmation that the
optimized structure is a true minimum (all real frequencies) or a transition state (one
imaginary frequency). These frequencies can be compared with experimental infrared (IR)
and Raman spectra.

Property Calculation: With the optimized geometry, a range of other electronic properties can
be calculated, such as multipole moments, polarizabilities, and energies for different
electronic states. For reaction studies, this involves locating transition states and calculating
reaction and activation energies.
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Caption: A typical workflow for a quantum chemical calculation.
Key Computational Approaches:

¢ Ab Initio Methods: These methods are based on first principles and do not rely on empirical
parameterization.
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o Hartree-Fock (HF): This is the simplest ab initio method, providing a qualitative description
but often lacking quantitative accuracy due to the neglect of electron correlation.

o Mgiller-Plesset Perturbation Theory (MPn): Methods like MP2 and MP4 incorporate
electron correlation and offer improved accuracy over HF.

o Coupled Cluster (CC): Methods such as CCSD(T) are considered the "gold standard" for
single-reference systems, providing highly accurate results.

e Density Functional Theory (DFT): DFT methods have become widely popular due to their
balance of computational cost and accuracy. The choice of the exchange-correlation
functional is critical. For anions, functionals with a correct long-range description are often
necessary. The B3LYP functional is a commonly used hybrid functional.

e Multireference Methods: Due to the multireference character of the fulminate ion, methods
like the Complete Active Space Self-Consistent Field (CASSCF) and Multireference
Configuration Interaction (MRCI) are essential for a proper description of its electronic
structure and potential energy surface, especially for excited states or bond-breaking
processes.

Geometrical and Spectroscopic Properties

Quantum chemical calculations have been instrumental in determining the geometric and
spectroscopic properties of the fulminate ion.

Data Presentation: Geometrical Parameters

The fulminate ion is a linear molecule. The calculated bond lengths are sensitive to the level of
theory and basis set used.

Method Basis Set r(C-N) [A] r(N-0) [A] Reference
DFT (optB88- -
(not specified) 1.172 1.235 [1]
vdW)
Approx. Exp. (crystal) 1.143 1.248 [1]
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Note: The experimental values are from the crystal structure of mercury(ll) fulminate and may
be influenced by crystal packing effects.

Data Presentation: Vibrational Frequencies

The linear CNO~ ion has four vibrational modes: a symmetric stretch (vi), an asymmetric
stretch (v2), and a doubly degenerate bending mode (vs). Experimental determination of these
frequencies for the free ion is difficult, but data for fulminate salts are available. Theoretical
calculations provide valuable predictions for these vibrational modes.

Compound/Me  vi (symm. vz (asymm. vs (bend)
Reference
thod stretch) [cm~*] stretch) [cm~'] [cm™]
NaCNO ~1170 ~2150 ~630 [3]
KCNO ~1150 ~2120 ~630 [3]

Note: These are approximate experimental values from infrared spectra of solid salts and are
provided for a qualitative comparison.

Reactivity: Isomerization to Cyanate

The most significant reaction of the fulminate ion is its exothermic isomerization to the much
more stable cyanate ion.

CNO~ - OCN-

Quantum chemical studies have elucidated the pathway for this rearrangement, revealing that
it is not a simple, direct process. High-level ab initio calculations have shown that the
isomerization proceeds through a cyclic, metastable intermediate, the oxazirinyl anion.

The reaction involves a significant activation barrier, which explains why fulminates can exist,
albeit as highly sensitive compounds.
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Caption: Potential energy profile for the CNO~ to OCN~ isomerization.

Data Presentation: Energetics of Isomerization

The energetics of this isomerization have been a key focus of theoretical studies.

Calculated Value

Parameter Method/Basis Set Reference
[kd/mol]
] MP4/aug-cc-
Reaction Enthalpy
pVTZ//MP2/aug-cc- -275
(CNO~ - OCN")
pvTZ
Activation Barrier QCISD(T)/6-
(CNO~ - 311+G(3df,2p)/IQCIS 52.8 [2]
Intermediate) D/6-31+G
Activation Barrier QCISD(T)/6-
(OCN- - 311+G(3df,2p)//IQCIS 184 [2]
Intermediate) D/6-31+G

These calculations clearly quantify the high kinetic barrier that prevents the spontaneous

conversion of the fulminate ion to the much more thermodynamically stable cyanate ion.

Conclusion

Quantum chemical studies have provided a detailed and quantitative understanding of the

fulminate ion. Theoretical models successfully explain its inherent instability through the
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analysis of its electronic structure, formal charges, and bonding. Calculations have yielded
valuable data on its geometry and vibrational frequencies, which are crucial for its
characterization. Furthermore, computational investigations have mapped out the isomerization
pathway to the cyanate ion, identifying a cyclic intermediate and quantifying the energy barriers
that govern this highly exothermic reaction. Despite the challenges posed by its multireference
character and the general difficulty of modeling anions, modern computational chemistry has
proven to be an indispensable tool for elucidating the complex nature of this enigmatic and
explosive species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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